molecular formula C22H20ClNO3 B14946946 10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B14946946
M. Wt: 381.8 g/mol
InChI Key: PWIFEWLCUISRPA-UHFFFAOYSA-N
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Description

10-(4-Chlorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that belongs to the acridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Dioxolo Ring: The dioxolo ring can be formed by reacting the acridine intermediate with a suitable diol under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

10-(4-Chlorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(4-chlorophenyl)-7,7-dimethyl-2H,5H,6H,7H,8H,9H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cancer cells .

Properties

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C22H20ClNO3/c1-22(2)9-16-21(17(25)10-22)20(12-3-5-13(23)6-4-12)14-7-18-19(27-11-26-18)8-15(14)24-16/h3-8,20,24H,9-11H2,1-2H3

InChI Key

PWIFEWLCUISRPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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